molecular formula C13H14ClN3O4 B2515946 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 957011-64-2

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2515946
CAS No.: 957011-64-2
M. Wt: 311.72
InChI Key: DYBOUCWZPBKPIW-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chloroacetamide group and a methoxyphenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2,5-dioxoimidazolidin-1-ylamine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 2-chloro-N-(4-phenoxyphenyl)acetamide

Uniqueness

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is unique due to the presence of the imidazolidin-1-yl group, which imparts distinct chemical and biological properties compared to other chloroacetamide derivatives. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a chloro group and a methoxyphenyl moiety, which are known to influence its pharmacological properties.

  • Molecular Formula : C10H12ClN3O3
  • CAS Number : 877041-39-9
  • Molecular Weight : 245.67 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following sections summarize the findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that imidazolidinone derivatives possess significant anticancer properties. For instance, compounds with similar imidazolidinone structures have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit specific signaling pathways involved in tumor growth.
  • Case Study : A derivative of imidazolidinone was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2Apoptosis Induction
Compound BHeLa (Cervical Cancer)3.8Cell Cycle Arrest

Analgesic Activity

The analgesic properties of similar compounds have been explored extensively. The docking studies suggest that these compounds may interact effectively with cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways.

  • Research Findings : A comparative study showed that derivatives with a similar structure to this compound exhibited significant analgesic effects in animal models.
CompoundModel UsedEffectiveness
Compound CHot Plate TestSignificant Reduction in Pain Response
Compound DFormalin TestDose-dependent Analgesia

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds with similar functional groups have been shown to possess activity against various bacterial strains.

  • Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed notable antibacterial activity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4/c1-13(8-3-5-9(21-2)6-4-8)11(19)17(12(20)15-13)16-10(18)7-14/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBOUCWZPBKPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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